1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine, also known as CSP-1103, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CSP-1103 is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Activities
- Antibacterial Efficacy: Novel compounds incorporating the piperazine moiety have demonstrated potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans, with specific compounds showing better biofilm inhibition activities compared to reference drugs like Ciprofloxacin. These findings suggest potential applications in treating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Anticancer Evaluation
- Anticancer Activity: Derivatives with a piperazine substituent have shown promising anticancer activities across various cell lines, including lung, kidney, CNS, ovary, prostate, and breast cancer. The presence of the piperazine moiety significantly contributes to the anticancer properties of these compounds, suggesting a potential route for developing new anticancer therapies (Turov, 2020).
Enzyme Inhibition
- Inhibition of Enzymatic Activities: Studies have also highlighted the role of such compounds in inhibiting the activity of specific enzymes. For example, compounds containing the piperazine linkage have shown significant inhibitory activities against enzymes like MurB, which are essential for bacterial cell wall synthesis. This enzyme inhibition suggests potential applications in developing novel antimicrobial agents targeting resistant bacterial strains (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-19-17(13-16(18-19)14-7-8-14)20-9-11-21(12-10-20)24(22,23)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIPKBNUTFHCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.